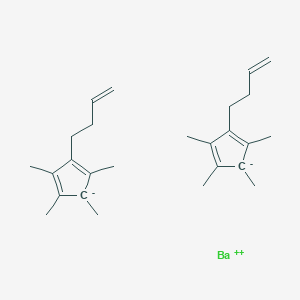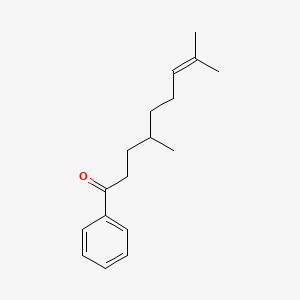![molecular formula C6H9NS B14205389 5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene CAS No. 820252-92-4](/img/structure/B14205389.png)
5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6-thia-4-azaspiro[24]hept-4-ene is a spiro compound characterized by a unique bicyclic structure that includes a sulfur and nitrogen atom within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene can be achieved through several methods. One common approach involves the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions. For example, the reaction of a cyclopropane derivative with a thiol and an amine can yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and continuous flow systems to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original spiro compound .
Applications De Recherche Scientifique
5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with various biological molecules, affecting their function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene include:
- 6-Oxa-5-thia-4-azaspiro[2.4]heptane
- 5-Methyl-4-thia-6-azaspiro[2.4]hept-5-ene-7-carboxylic acid .
Uniqueness
What sets this compound apart is its specific arrangement of sulfur and nitrogen atoms within the spiro structure, which imparts unique chemical and biological properties .
Propriétés
Numéro CAS |
820252-92-4 |
|---|---|
Formule moléculaire |
C6H9NS |
Poids moléculaire |
127.21 g/mol |
Nom IUPAC |
5-methyl-6-thia-4-azaspiro[2.4]hept-4-ene |
InChI |
InChI=1S/C6H9NS/c1-5-7-6(2-3-6)4-8-5/h2-4H2,1H3 |
Clé InChI |
GJZSJYLHCARXHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2(CC2)CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



oxophosphanium](/img/structure/B14205320.png)
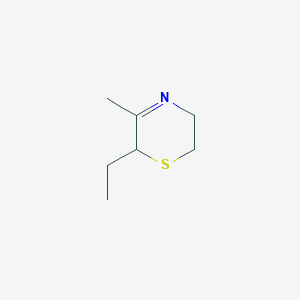
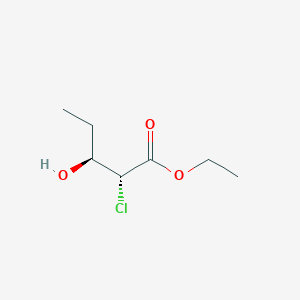
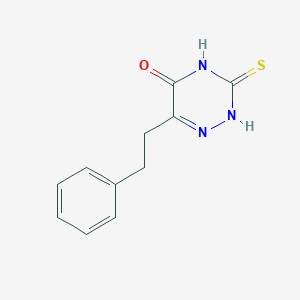
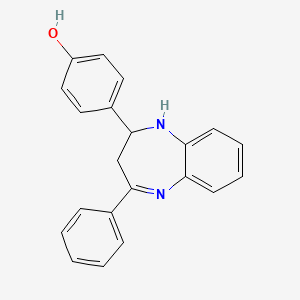
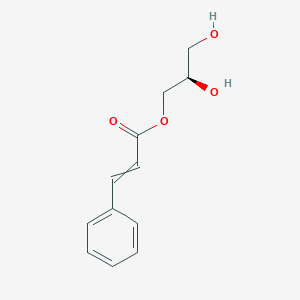

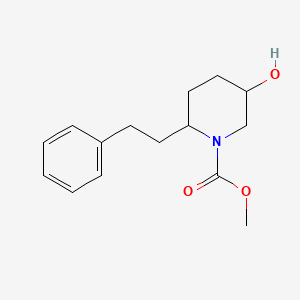
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
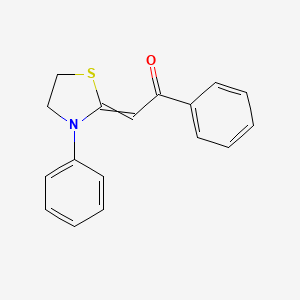
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
